molecular formula C10H17N3 B8286035 1-methyl-4-(1H-pyrrol-1-yl)aminopiperidine

1-methyl-4-(1H-pyrrol-1-yl)aminopiperidine

Cat. No. B8286035
M. Wt: 179.26 g/mol
InChI Key: NYGNJOUMNJRPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04452803

Procedure details

A solution of 1-aminopyrrole (4.2 g, 0.05 mol) and 1-methyl-4-piperidine (6.9 g, 0.06 mol) in cyclohexane was refluxed overnight (about 16 hours) over 4 Å molecular sieves. After 3 hours, an additional 1 g of 1-methyl-4-piperidone was added. The molecular sieves were filtered off and the cyclohexane removed by evaporation under reduced pressure. The resulting oil was dissolved in isopropanol and 5 g of sodium borohydride added. The mixture was stirred at reflux for three hours, then methanol was added, the heat was removed, and stirring continued until the mixture had cooled to room temperature. The solvent was removed by evaporation under reduced pressure to give a residue to which water was added. This mixture was extracted with dichloromethane, the dichloromethane solution was dried with saturated sodium chloride solution and magnesium sulfate, and the dichloromethane evaporated in vacuo to give 7 g (78%) of 1-methyl-4-(1H-pyrrol-1-yl)aminopiperidine. To a cooled solution of 1-methyl-4-(1H-pyrrol-1-yl)aminopiperidine (5.4 g, 0.03 mol) and triethylamine (3.35 g, 0.033 mol) in CHCl3 (100 ml) was added dropwise a solution of propionyl chloride (3.07 g, 0.033 mol) in CHCl3 (100 ml). The reaction mixture was stirred at ice bath temperature for one hour, then at room temperature overnight (about 16 hours). The chloroform solution was washed with water, dried with saturated sodium chloride and magnesium sulfate, and the chloroform removed to give 4.8 g of an oil. The oxalate was formed by adding ethereal oxalic acid but did not crystallize. The resultant oil was basified, extracted with dichloromethane and dried to give 3.2 g of an oil. This oil was chromatographed on a high pressure liquid chromatograph (HPLC) using 11/2% diethylamine in acetonitrile. The resultant 1.5 g of free base was converted to the maleate (1.9 g) by adding ethereal maleic acid and recrystallized from absolute ethanol/ether to give 1.8 g, m.p. 146°-147° C. of N-(1-methylpiperidin-4-yl)-N-(1H-pyrrol-1-yl)propanamide maleate. The recovered starting material was reacted again with propionyl chloride (0.7 g) in CH2Cl2 (20 ml) with sodium bicarbonate (1 g) at room temperature overnight. Work-up gave an oil which was dissolved in ether, and an ether solution of maleic acid added to give the maleate salt. Recrystallization from absolute ethanol/ether gave an additional 1.5 g of product of N-(1-methylpiperidin-4-yl)-N-(1H-pyrrol-1-yl)propanamide maleate, mp 146°-147° C., combined yield 3.3 g (9.39 mmol), 31.3% yield from 1-methyl-4-(1H-pyrrol-1-yl)aminopiperidine.
Quantity
4.2 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methyl-4-piperidine
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[CH3:7][N:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1>C1CCCCC1>[CH3:7][N:8]1[CH2:13][CH2:12][CH:11]([NH:1][N:2]2[CH:6]=[CH:5][CH:4]=[CH:3]2)[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
NN1C=CC=C1
Name
1-methyl-4-piperidine
Quantity
6.9 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CN1CCC(CC1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The molecular sieves were filtered off
CUSTOM
Type
CUSTOM
Details
the cyclohexane removed by evaporation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in isopropanol
ADDITION
Type
ADDITION
Details
5 g of sodium borohydride added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours
Duration
3 h
ADDITION
Type
ADDITION
Details
methanol was added
CUSTOM
Type
CUSTOM
Details
the heat was removed
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue to which water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dichloromethane solution was dried with saturated sodium chloride solution and magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the dichloromethane evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1CCC(CC1)NN1C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 441.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.